

Technical Support Center: CAS 267880-83-1 Handling & Solubility Guide[1]

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Compound of Interest

Compound Name: 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

CAS No.: 267880-83-1

Cat. No.: B3381745

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Compound Identity: **3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile** CAS Registry Number: 267880-83-1 Molecular Formula: C

H

CIFNO Molecular Weight: 197.59 g/mol Class: Fluorinated

-ketonitrile / Benzoylacetone derivative[1][2][3][4][5]

Executive Summary: The Solubility Challenge

Researchers often encounter unexpected precipitation or poor dissolution when working with CAS 267880-83-1 in standard organic solvents.[1] This molecule exhibits "Amphiphilic Frustration":

- The Lipophilic Domain: The 4-chloro-2-fluorophenyl ring is highly hydrophobic and promotes strong crystal lattice packing (π - π stacking enhanced by halogen interactions).[1]
- The Polar Domain: The

-ketonitrile tail (-C(=O)CH

CN) is polar and acidic (active methylene), creating a dipole that requires specific solvation shells.[1]

The Core Issue: Ethanol (EtOH) is often too protic and insufficiently lipophilic to break the crystal lattice at room temperature, while DMSO dissolves it well but introduces hygroscopic risks that can lead to "crashing out" upon aqueous dilution.

Solubility Profile & Solvent Compatibility Matrix

The following data summarizes the thermodynamic solubility behavior of CAS 267880-83-1.

Solvent	Solubility Rating	Behavior	Recommended Use
DMSO	High (>50 mg/mL)	Dissolves rapidly; may require mild vortexing. [1]	Primary Stock Solution (100 mM+)
Ethanol	Low to Moderate	Sparingly soluble at RT (<5 mg/mL). Soluble with heat (>40°C).	Co-solvent only (after DMSO dissolution)
DMF	High	Similar to DMSO.	Alternative Stock Solvent
Water	Insoluble	Hydrophobic repulsion dominates.	Precipitant (Do not use as primary solvent)
PBS (pH 7.4)	Very Low	Can form emulsions; requires surfactant.	Assay Buffer (requires <1% DMSO)

Troubleshooting Workflows

Scenario A: "The compound won't dissolve in Ethanol."

[6]

Diagnosis: Ethanol is a protic solvent. The energy required to break the halogenated aromatic crystal lattice is higher than the solvation energy Ethanol can provide at Room Temperature (RT). The Fix: Do not use pure Ethanol for stock solutions. Use the "DMSO-Push" method.[1]

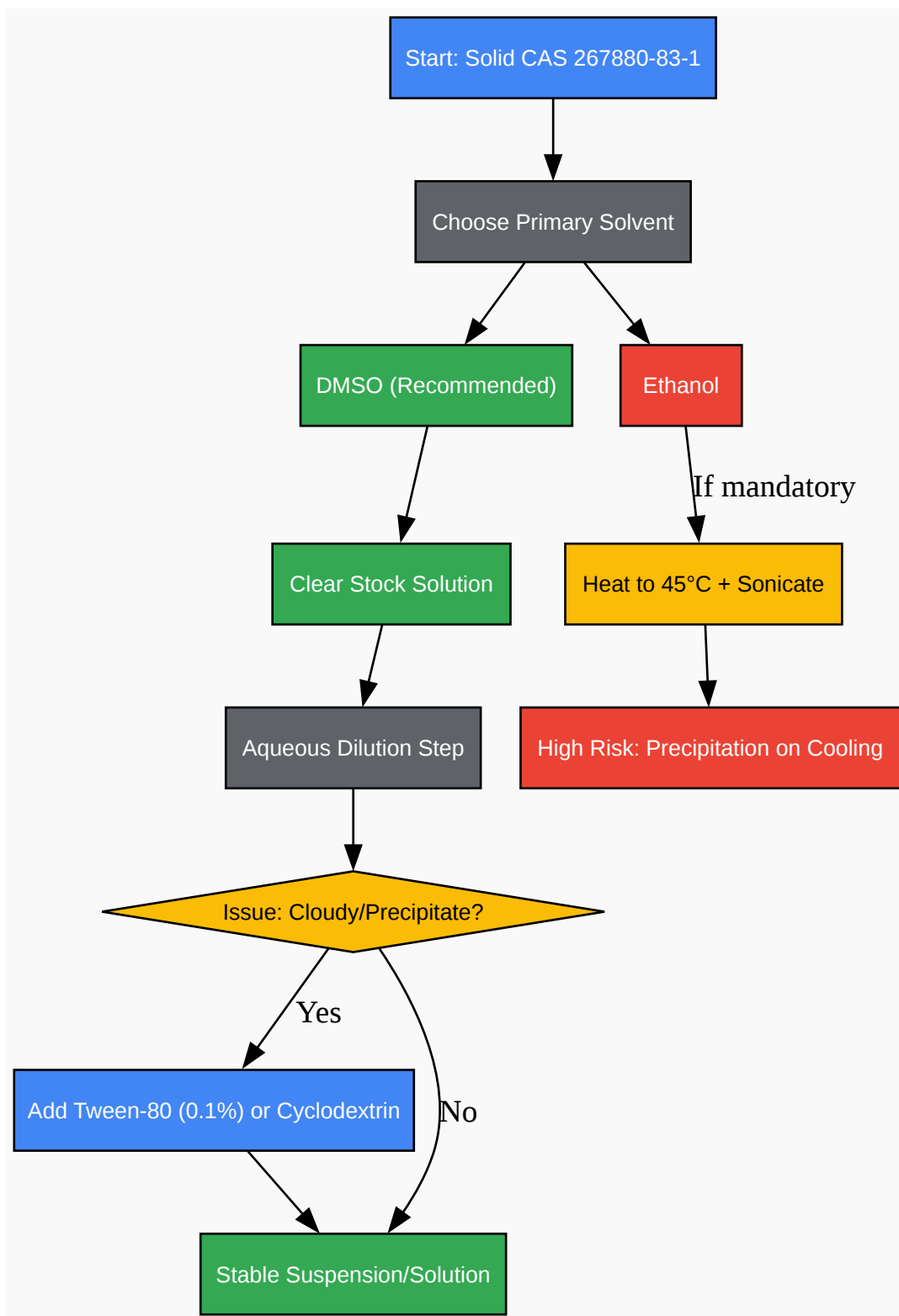
Protocol:

- Dissolve the solid in anhydrous DMSO at 100x the final desired concentration.
- Slowly dilute this DMSO stock into Ethanol while vortexing.
- Limit: Keep the final DMSO concentration >1% if the total concentration is high, or ensure the final compound concentration is <1 mg/mL in the Ethanol mix.

Scenario B: "The solution turned cloudy when I diluted my DMSO stock into buffer."

Diagnosis: This is the "Hydrophobic Crash". When the DMSO (which holds the compound) mixes with water, the solvent power drops immediately, and the lipophilic phenyl ring forces the molecule to aggregate. The Fix: Use a surfactant or step-down dilution.[1]

Protocol (Graphviz Visualization):



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Figure 1: Decision tree for solubilization and troubleshooting precipitation events.

Advanced Technical Insights (The "Why")

The Active Methylene Effect (Chemical Stability)

This molecule contains a methylene group (-CH

-) flanked by a ketone and a nitrile.[1]

- Mechanism: This position is acidic (pKa ~9-11).[1] In basic conditions (or old DMSO which can become basic), the proton can dissociate, creating a carbanion.
- Risk: This carbanion is reactive. If your DMSO contains water and trace impurities, the compound can dimerize or oxidize over time, turning the solution yellow/orange.
- Prevention: Always use fresh, anhydrous DMSO. Store stock solutions at -20°C and protect from light.

Crystallinity & Polymorphism

The 4-chloro-2-fluoro substitution pattern creates a "lock-and-key" stacking effect in the solid state.[1]

- Implication: If you try to dissolve the compound in Ethanol and it fails, heating it might dissolve it temporarily. However, upon cooling, it will likely recrystallize into a more stable polymorph (Ostwald ripening), leading to experimental inconsistency. Avoid thermal cycling in Ethanol.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonication to dissolve CAS 267880-83-1 in Ethanol?

- Answer: Yes, sonication helps break the crystal lattice, but it does not change the thermodynamic solubility limit. You may create a supersaturated solution that precipitates later. We recommend using DMSO as a primary solvent and Ethanol only as a diluent.

Q2: My DMSO stock solution froze. Is the compound still good?

- Answer: DMSO freezes at 18.5°C. Thaw it completely at room temperature (or 37°C water bath) and vortex vigorously. Verify there are no "fish eyes" (gelatinous clumps) or crystals at

the bottom before use. The compound is chemically stable during freeze-thaw cycles if kept dry.[1]

Q3: Is this compound Liraglutide?

- Answer: No. There is often confusion due to database indexing errors. Liraglutide is CAS 204656-20-2 (a large peptide).[1][6] CAS 267880-83-1 is a small organic building block (C

H

CIFNO).[1][3][7] Ensure you are using the correct handling protocols for a small organic molecule, not a peptide.

Q4: How do I remove the solvent if I need to recover the solid?

- Answer: Since the compound is a nitrile, avoid strong acid/base hydrolysis. Use a rotary evaporator for Ethanol. For DMSO, use lyophilization (freeze-drying) or perform an aqueous workup (add water -> extract with Ethyl Acetate -> dry organic layer -> evaporate).[1]

References

- PubChem.Compound Summary for CAS 267880-83-1. National Library of Medicine (US). Available at: [\[Link\]](#)[1]
- Gaylord Chemical.DMSO Solubility Data & Handling Guide. Available at: [\[Link\]](#)[1]
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